Acetamide, N-(4-fluorophenyl)-2-methoxy-

Description

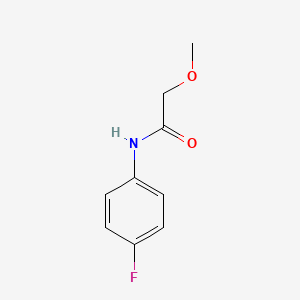

Acetamide, N-(4-fluorophenyl)-2-methoxy- (IUPAC: 2-methoxy-N-(4-fluorophenyl)acetamide) is a substituted acetamide derivative featuring a 4-fluorophenyl group attached to the nitrogen atom and a methoxy (-OCH₃) group at the 2-position of the acetamide backbone. This structure combines the electron-withdrawing fluorine atom with the electron-donating methoxy group, creating a unique electronic profile that may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPWPISXCWQGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

Acetamide, N-(4-fluorophenyl)-2-methoxy- is utilized as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate for the development of more complex molecules.

Key Reactions:

- Substitution Reactions : The fluorine atom can be replaced with other nucleophiles.

- Coupling Reactions : It can be coupled with other reactants to form diverse derivatives.

Biology

This compound has been studied for its potential biological activities. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Case Study Example :

A study explored the cytotoxic effects of N-(4-fluorophenyl)-2-methoxy-acetamide on cancer cell lines, demonstrating significant inhibition of cell proliferation at specific concentrations.

Medicine

In medicinal chemistry, Acetamide, N-(4-fluorophenyl)-2-methoxy- is being investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.

Potential Therapeutic Uses :

- Anti-inflammatory Agents : Its structural features suggest possible anti-inflammatory activity.

- Antimicrobial Agents : Preliminary studies indicate efficacy against certain bacterial strains.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique properties can enhance the performance characteristics of various products.

Applications in Industry :

- Development of coatings with improved durability.

- Use in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Acetamide, N-(4-fluorophenyl)-2-methoxy- with structurally related acetamides, focusing on substituent effects, synthesis, and functional properties.

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Findings from Comparative Analysis

Electron-withdrawing groups (e.g., nitro in , cyano in ) increase electrophilicity, enabling interactions with biological targets like IDO1 or COX-2.

Synthesis and Yield: Methoxy-containing analogs (e.g., GMA 12 ) are synthesized via HATU-mediated coupling with high yields (70–82%), suggesting feasible routes for the target compound. Cyanopyridinyl derivatives (e.g., LBJ-01 ) require harsh conditions (anhydrous DMF, K₂CO₃) and exhibit lower yields (40–45%).

Physicochemical Properties :

- Methoxy groups improve solubility in polar solvents compared to thio or halogenated analogs .

- Fluorine atoms enhance metabolic stability by resisting oxidative degradation, a feature critical for drug design .

Biological Activity Trends :

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-fluorophenyl)-2-methoxyacetamide derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the acylation of 4-fluorophenylamine with methoxyacetyl chloride. For derivatives with additional substituents (e.g., chromenone or quinoxaline moieties), coupling reactions under inert atmospheres (N₂/Ar) are critical. For example, in tetrahydroquinoxaline derivatives, intermediates are prepared via nucleophilic substitution or Suzuki-Miyaura cross-coupling, followed by amide bond formation using carbodiimide coupling agents (EDC/HOBt) . Reaction optimization includes solvent selection (e.g., DMF or THF), temperature control (0–80°C), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How can spectroscopic techniques validate the structural integrity of N-(4-fluorophenyl)-2-methoxyacetamide analogs?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, methoxy group at δ 3.3–3.5 ppm) and amide NH signals (δ 8.0–8.5 ppm) in deuterated solvents (DMSO-d₆ or CDCl₃) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, a derivative with molecular formula C₂₀H₁₆FN₅O₂S showed m/z 409.44 .

- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Q. What computational tools are suitable for molecular modeling of this compound?

- Methodological Answer :

- UCSF Chimera : Visualize 3D structures, perform docking studies (e.g., ligand-protein interactions), and analyze electrostatic surfaces .

- Gaussian or GAMESS : Optimize geometry using DFT (B3LYP/6-31G* basis set) to predict electronic properties and stability .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of N-(4-fluorophenyl)-2-methoxyacetamide derivatives?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Mechanistic Studies :

- Enzyme inhibition : Measure inhibition of COX-2 or kinases via fluorescence-based assays .

- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify cell death pathways .

Q. How should researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- SHELX refinement : Use SHELXL for high-resolution data to refine anisotropic displacement parameters and validate hydrogen bonding networks .

- Twinning analysis : For ambiguous diffraction patterns, apply SHELXD to detect twinning operators and reprocess data .

- Cross-validation : Compare results with analogous structures in the Cambridge Structural Database (CSD) .

Q. What strategies optimize structure-activity relationship (SAR) studies for fluorophenyl-methoxyacetamide derivatives?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with halogens (Cl, Br), alkyl groups, or heterocycles (e.g., triazoles) at the phenyl or acetamide positions .

- QSAR modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values .

- Pharmacophore mapping : Identify critical binding features (e.g., hydrogen bond acceptors) via Schrödinger Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.